6-Nitro-1H-indole-5-carbonitrile
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Overview
Description
6-Nitro-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . The compound this compound is characterized by the presence of a nitro group at the 6th position and a cyano group at the 5th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1H-indole-5-carbonitrile typically involves the nitration of 1H-indole-5-carbonitrile. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is carried out by slowly adding nitric acid to a solution of 1H-indole-5-carbonitrile in sulfuric acid, followed by stirring and maintaining the temperature to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products Formed
Reduction: 6-Amino-1H-indole-5-carbonitrile.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-1H-indole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also act as an inhibitor or modulator of specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Cyanoindole: Similar structure but lacks the nitro group at the 6th position.
3-Formyl-1H-indole-5-carbonitrile: Contains a formyl group instead of a nitro group.
Methyl 5-cyano-1H-indole-2-carboxylate: Contains a carboxylate group at the 2nd position.
Uniqueness
6-Nitro-1H-indole-5-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C9H5N3O2 |
---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
6-nitro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-5-7-3-6-1-2-11-8(6)4-9(7)12(13)14/h1-4,11H |
InChI Key |
FZVFWJYBLJPWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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